molecular formula C14H15Cl2N3O3S3 B2485697 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060211-62-2

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2485697
CAS No.: 1060211-62-2
M. Wt: 440.37
InChI Key: WZBISNZQWTZNMU-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H15Cl2N3O3S3 and its molecular weight is 440.37. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3S3/c1-25(21,22)19-4-2-3-8(6-19)13(20)18-14-17-10(7-23-14)9-5-11(15)24-12(9)16/h5,7-8H,2-4,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBISNZQWTZNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C13H13Cl2N3O3SC_{13}H_{13}Cl_2N_3O_3S with a molecular weight of approximately 426.35 g/mol. It features a piperidine core substituted with a thiazole and a dichlorothiophene moiety, which are known for their pharmacological relevance.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized to modulate the activity of certain proteins involved in disease pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of Alzheimer's disease and other cognitive disorders. The IC50 values for related compounds have been reported as follows:

Compound IC50 (µM)
Compound 7l2.14 ± 0.003
Compound 7m0.63 ± 0.001

These results indicate that derivatives of this compound may possess strong inhibitory effects against AChE, highlighting their potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Screening : A study synthesized various piperidine derivatives and tested them against multiple bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a promising avenue for drug development .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of the compound with target proteins, indicating its potential effectiveness in modulating biological pathways associated with disease .

Q & A

Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) resolve structural ambiguities in the final product?

  • 2D-COSY : Assigns coupling between adjacent protons (e.g., piperidine ring protons) .
  • NOESY : Identifies spatial proximity of aromatic (thiophene) and aliphatic (piperidine) groups to confirm regiochemistry .

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